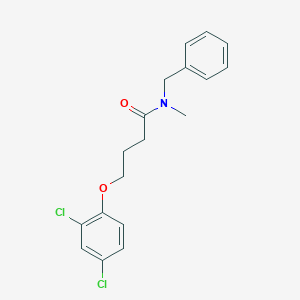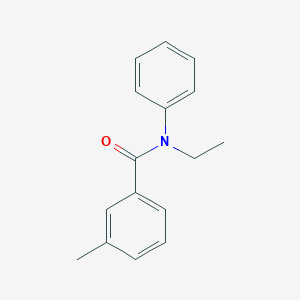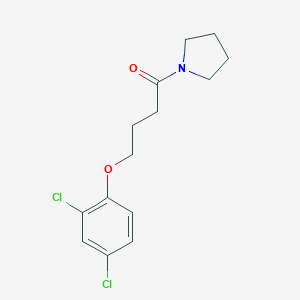![molecular formula C10H7F3N2O3S B262265 2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone](/img/structure/B262265.png)
2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various applications. In
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone involves the inhibition of various enzymes and proteins involved in cancer cell growth. This compound can also induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. This compound can inhibit the activity of various enzymes and proteins involved in cancer cell growth, leading to their death. It can also induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has shown anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. However, this compound has certain limitations, such as its low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are various future directions for the use of 2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone in scientific research. One of the most significant directions is in the development of cancer treatments. Further studies can be conducted to explore the potential of this compound in combination with other drugs for cancer treatment. Additionally, this compound can be used in the development of anti-inflammatory and antioxidant drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. This compound has been synthesized using various methods and has shown the ability to inhibit cancer cell growth and induce apoptosis. Further studies can be conducted to explore the potential of this compound in cancer treatment and the development of anti-inflammatory and antioxidant drugs.
Synthesemethoden
Several methods have been used to synthesize 2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone. One of the most common methods involves the reaction of 2,2,2-trifluoroethyl 4,4,4-trifluoro-3-(methylsulfonyl)butanoate with 2-aminopyridine in the presence of a base. The reaction results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Eigenschaften
Molekularformel |
C10H7F3N2O3S |
|---|---|
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(3-methylsulfonylimidazo[1,5-a]pyridin-1-yl)ethanone |
InChI |
InChI=1S/C10H7F3N2O3S/c1-19(17,18)9-14-7(8(16)10(11,12)13)6-4-2-3-5-15(6)9/h2-5H,1H3 |
InChI-Schlüssel |
TYRROEDZNBFJNE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F |
Kanonische SMILES |
CS(=O)(=O)C1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
![5-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B262211.png)
![(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)
![(6E)-2,4-dibromo-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262224.png)
![3-[(2-Phenylphenyl)methoxy]pyridazine](/img/structure/B262226.png)


![2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262235.png)
![2-Oxo-1-oxa-spiro[4.5]decane-4-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B262238.png)
